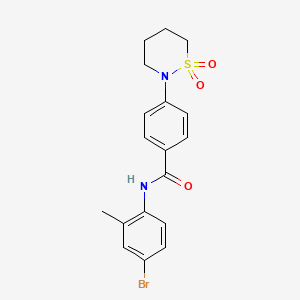![molecular formula C24H20ClN7O2 B2715620 N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide CAS No. 1171058-24-4](/img/structure/B2715620.png)
N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds that have been studied for their biological and pharmacological activities . Pyrazolines and their derivatives have been the focus of interest due to their confirmed biological and pharmacological activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in several studies . These compounds are typically synthesized using both green and conventional methods . The synthesized compounds are chemically confirmed using spectroscopic methods .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by a nitrogen-based hetero-aromatic ring structure . This structure is a remarkable scaffold for the synthesis and development of many new promising drugs .
Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidine derivatives have been shown to exhibit significant inhibitory activities . For example, some derivatives have shown excellent broad-spectrum cytotoxic activity in assays against a full 60-cell panel .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives can vary depending on the specific compound. For instance, some derivatives have been found to have a molecular formula of C17H17N5O2 .
科学的研究の応用
Anticancer Activity
The synthesis and biological evaluation of pyrazolopyrimidine derivatives have shown promise as anticancer agents. Compounds within this chemical class have been evaluated for their cytotoxic effects against various cancer cell lines, such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The structure-activity relationship (SAR) analyses have highlighted the importance of specific substituents in enhancing anticancer activity. This research underscores the potential of pyrazolopyrimidine derivatives in the development of new anticancer therapies (Rahmouni et al., 2016).
Antimicrobial and Anti-inflammatory Applications
Pyrazolopyrimidines have also been investigated for their antimicrobial properties. Novel derivatives have been synthesized and tested against various bacterial strains, showing significant antibacterial activity. Additionally, some compounds in this class have demonstrated anti-5-lipoxygenase activity, suggesting potential anti-inflammatory applications. These findings indicate the versatility of pyrazolopyrimidines in addressing different therapeutic targets, including antimicrobial and anti-inflammatory pathways (El-ziaty et al., 2016).
Receptor Affinity and Molecular Interaction Studies
The study of pyrazolopyrimidine derivatives extends to understanding their interactions with biological receptors. For example, derivatives have been synthesized to explore their affinity towards adenosine receptors, revealing insights into the molecular basis of receptor-ligand interactions and the potential for developing receptor-specific drugs. This research is crucial for designing compounds with targeted biological effects, minimizing off-target activities, and enhancing therapeutic efficacy (Harden et al., 1991).
Synthesis and Chemical Properties
The synthetic routes for creating pyrazolopyrimidine derivatives involve various chemical reactions, providing insights into the chemistry of these compounds. These synthetic methodologies contribute to the broader field of heterocyclic chemistry, enabling the production of compounds with potential therapeutic applications. Understanding the chemical properties and reactivity of pyrazolopyrimidine derivatives is essential for advancing drug discovery and development processes (Ochi & Miyasaka, 1983).
作用機序
Target of Action
Compounds with similar structures have been reported to have anticancer activity .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes that result in anticancer activity .
Biochemical Pathways
Compounds with similar structures have been reported to affect various cancer cell lines .
Pharmacokinetics
A compound with a similar structure demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties .
Result of Action
Compounds with similar structures have been reported to demonstrate good to moderate anticancer activity .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN7O2/c1-15-12-20(27-21(33)11-10-16-6-3-2-4-7-16)32(30-15)24-28-22-19(23(34)29-24)14-26-31(22)18-9-5-8-17(25)13-18/h2-9,12-14H,10-11H2,1H3,(H,27,33)(H,28,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCNLMHJVIRTEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCC2=CC=CC=C2)C3=NC4=C(C=NN4C5=CC(=CC=C5)Cl)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(1H-benzo[d]imidazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2715537.png)
![1-{[1,2,4]Triazolo[3,2-b][1,3]thiazol-6-yl}methanamine hydrochloride](/img/structure/B2715538.png)
![4-(4-fluorophenyl)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2715540.png)
![1,3-Bis(4-chlorophenyl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2715541.png)
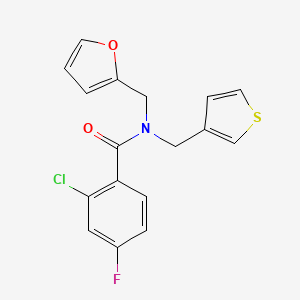
![N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}oxolane-2-carboxamide](/img/structure/B2715544.png)
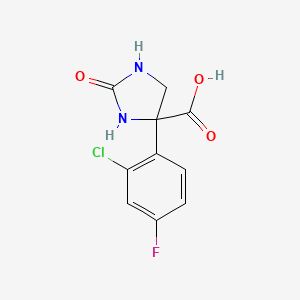
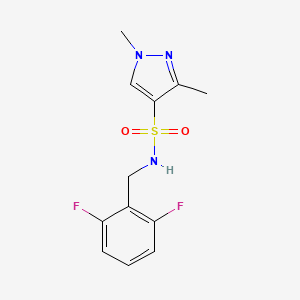
![N-tert-butyl-N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2715548.png)
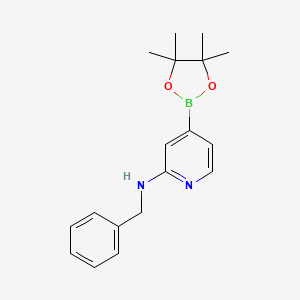
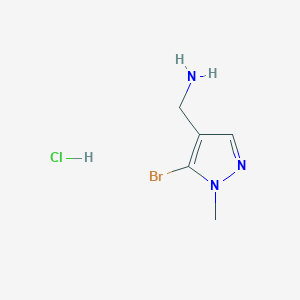
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide](/img/structure/B2715557.png)
![3-(furan-2-ylmethyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2715558.png)
